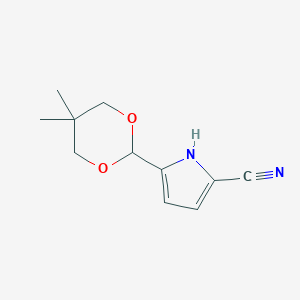
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a dioxane moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable pyrrole derivative under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by a nucleophilic substitution reaction to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane moiety may enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A simpler analog without the pyrrole and nitrile groups.
1H-pyrrole-2-carbonitrile: Lacks the dioxane moiety but retains the nitrile group.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile is unique due to the combination of the dioxane ring, pyrrole ring, and nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-14-10(15-7-11)9-4-3-8(5-12)13-9/h3-4,10,13H,6-7H2,1-2H3 |
InChI Key |
WPKAQVOERCMKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(N2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


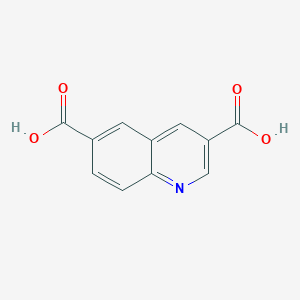
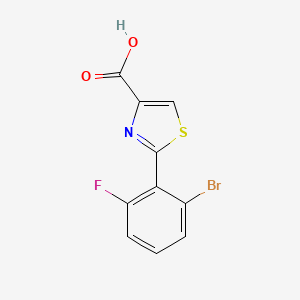
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)



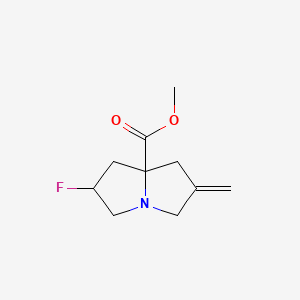
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
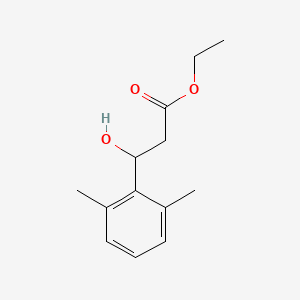
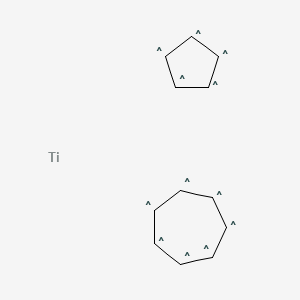
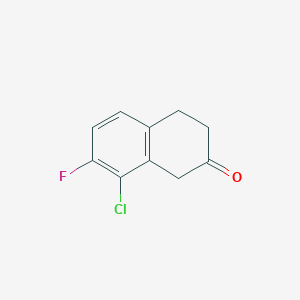
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
